5-Fluoro-1'-methylspiro[indoline-3,4'-piperidin]-2-one
Description
Properties
IUPAC Name |
5-fluoro-1'-methylspiro[1H-indole-3,4'-piperidine]-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O/c1-16-6-4-13(5-7-16)10-8-9(14)2-3-11(10)15-12(13)17/h2-3,8H,4-7H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKOLCXOWQSTLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)C3=C(C=CC(=C3)F)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80678125 | |
| Record name | 5-Fluoro-1'-methylspiro[indole-3,4'-piperidin]-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80678125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198283-83-8 | |
| Record name | 5-Fluoro-1'-methylspiro[indole-3,4'-piperidin]-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80678125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Multi-Component Azomethine Dipolar Cycloaddition
The azomethine ylide cycloaddition strategy has been successfully adapted for constructing spiro[indoline-3,4'-piperidine] frameworks. A representative protocol involves:
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Precursor Synthesis :
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Cycloaddition Reaction :
Table 1: Cycloaddition Reaction Parameters
| Parameter | Optimal Conditions | Yield Range |
|---|---|---|
| Temperature | 80°C | 68–82% |
| Solvent | Toluene | |
| Catalyst | None (thermal activation) | |
| Reaction Time | 12–18 hours |
This method produces dispiro[indoline-3,2'-pyrrolidine-3',3''-piperidine] derivatives with >95% regioselectivity .
| Metric | Value |
|---|---|
| Diastereomeric Ratio | 1.5:1 (3R,2S:3S,2S) |
| Isolated Yield | 45–52% per diastereomer |
| Purity Post-HPLC | ≥99% |
Post-Functionalization of Spirocyclic Intermediates
Late-stage modifications enable precise installation of the 1'-methyl group:
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Buchwald–Hartwig Amination :
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Reductive Amination :
Table 3: Comparison of Methylation Strategies
| Method | Yield (%) | Selectivity | Limitations |
|---|---|---|---|
| Buchwald–Hartwig | 78 | High | Requires anhydrous conditions |
| Reductive Amination | 65 | Moderate | Competing over-reduction |
Solid-Phase Synthesis for Scalability
Automated solid-phase approaches improve reproducibility for industrial-scale production:
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Resin Functionalization :
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Wang resin is loaded with Fmoc-piperidine-4-carboxylic acid.
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Iterative Assembly :
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Stepwise coupling of 5-fluoroindole-3-acetic acid and methylamine via HBTU activation.
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Cleavage :
Critical Analysis of Methodologies
Table 4: Synthesis Route Comparison
| Method | Advantages | Disadvantages | Ideal Use Case |
|---|---|---|---|
| Cycloaddition | High regioselectivity | Multi-step precursor prep | Lab-scale discovery |
| Chiral N-Alkylation | Stereochemical control | Low diastereomeric ratio | Enantioselective synthesis |
| Solid-Phase | Scalability | Moderate purity | Pilot-scale production |
Reaction Optimization Strategies
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Solvent Screening :
-
Catalyst Loading :
-
Temperature Gradients :
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-1’-methylspiro[indoline-3,4’-piperidin]-2-one can undergo various chemical reactions, including:
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
5-Fluoro-1'-methylspiro[indoline-3,4'-piperidin]-2-one belongs to the class of spirocyclic compounds, characterized by a spiro linkage connecting two rings. The presence of a fluorine atom enhances its chemical reactivity and biological interactions. The molecular formula is with a molecular weight of approximately 234.27 g/mol .
Medicinal Chemistry
The compound is primarily studied for its potential therapeutic applications:
- Anticancer Activity : Research indicates that spiroindolines, including this compound, exhibit significant anticancer properties. Studies have shown that derivatives can induce apoptosis in various cancer cell lines, such as breast and lung cancers, by modulating key signaling pathways involved in cell proliferation and survival .
- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress-induced damage. Preclinical studies suggest it may inhibit neuroinflammation, making it a candidate for treating neurodegenerative diseases .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It may act as an inhibitor for key metabolic enzymes, potentially influencing various biochemical pathways .
- Antimicrobial Properties : Some studies report antimicrobial activities against certain pathogens, indicating broader applications in infectious disease treatment .
Case Study 1: Anticancer Efficacy
In a study involving multiple cancer cell lines (MCF7, HCT116), derivatives of spiroindolines demonstrated IC50 values in the low micromolar range, showcasing potent anticancer activity. The compound's mechanism involved inducing cell cycle arrest and apoptosis .
Case Study 2: Neuroprotection
A preclinical model assessing neuroprotective effects indicated that treatment with this compound significantly reduced neuronal cell death caused by oxidative stress. This was measured using assays quantifying cell viability and apoptotic markers .
Summary of Biological Activities
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound highlights its potency compared to related compounds:
| Compound Structure | Activity Level | Comments |
|---|---|---|
| 5-Fluoro-1'-methylspiro[indoline] | High | Potent against multiple cancer types |
| Non-fluorinated analogs | Low | Reduced potency due to lack of lipophilicity |
Mechanism of Action
The mechanism of action of 5-Fluoro-1’-methylspiro[indoline-3,4’-piperidin]-2-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways . The spirocyclic structure also contributes to its stability and specificity in binding to targets .
Comparison with Similar Compounds
Structure-Activity Relationship (SAR) Insights
Fluorine Substitution :
- The 5-fluoro substituent in the target compound enhances metabolic stability and binding affinity compared to the 4-fluoro analog (Table 1). Fluorine’s electronegativity and small size optimize interactions with hydrophobic kinase pockets .
- In contrast, 4-fluorospiro[indoline-3,4'-piperidin]-2-one may exhibit reduced efficacy due to altered spatial orientation in the active site.
1'-Substituent Effects :
- The 1'-methyl group balances steric bulk and lipophilicity, favoring oral bioavailability and selectivity.
- Bulkier groups like 1'-benzyl (CAS 1086063-19-5) or 1'-allyl (CAS 858348-28-4) may hinder target engagement or increase off-target interactions, though these remain unvalidated in vivo .
Aminopyridyl/Pyrazinyl Additions: Compound SMU-B (5b), which includes a 6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridyl group, shows markedly enhanced potency (>50% tumor inhibition) compared to the parent structure. This highlights the critical role of extended aromatic systems in improving kinase binding and cellular penetration .
Pharmacokinetic and Toxicity Profiles
- 5-Fluoro-1'-methylspiro[...]-2-one is noted for its oral efficacy and tolerability in preclinical models, likely due to optimal logP values from the 5-F/1'-CH₃ combination .
- SMU-B (5b) exhibits dual c-Met/ALK inhibition but may carry higher toxicity risks due to its complex substituents, necessitating further safety studies .
Biological Activity
5-Fluoro-1'-methylspiro[indoline-3,4'-piperidin]-2-one is a synthetic compound belonging to the class of spiroindolines, which are characterized by their unique spirocyclic structure that connects an indole and a piperidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 275.32 g/mol. The presence of a fluorine atom and the spiro connection contribute to its unique chemical properties and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The fluorine atom enhances lipophilicity and may influence binding affinity to target proteins. The spirocyclic structure provides rigidity, which can improve selectivity in binding interactions.
Biological Activities
Anticancer Activity
Research indicates that compounds within the spiroindoline class exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to this compound can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell proliferation and survival.
Neuroprotective Effects
The compound has also been studied for its neuroprotective effects. It is hypothesized that it may exert protective effects against neurodegenerative diseases through mechanisms such as the inhibition of neuroinflammation and oxidative stress.
Case Studies
Case Study 1: Anticancer Efficacy
In a study conducted on various cancer cell lines, including breast and lung cancer cells, derivatives of spiroindolines demonstrated IC50 values in the low micromolar range, indicating potent anticancer activity. The study highlighted the compound's ability to inhibit tumor growth by inducing cell cycle arrest and apoptosis.
Case Study 2: Neuroprotection
A preclinical model assessing neuroprotective effects showed that treatment with this compound significantly reduced neuronal cell death induced by oxidative stress. This was measured using assays that quantified cell viability and apoptotic markers.
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship (SAR)
| Compound Structure | Activity Level | Comments |
|---|---|---|
| This compound | High | Potent against multiple cancer types |
| 5-Fluoro-indole derivatives | Moderate | Similar mechanism but less selective |
| Non-fluorinated analogs | Low | Reduced potency due to lack of lipophilicity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Fluoro-1'-methylspiro[indoline-3,4'-piperidin]-2-one, and what purification techniques ensure high yield and purity?
- Methodology : Synthesis typically involves multi-step reactions, starting with indoline and piperidine precursors. Key steps include:
- Cyclization : Using reagents like Cs₂CO₃ in DMF under inert atmospheres to form the spirocyclic core .
- Fluorination : Introducing fluorine via electrophilic substitution or using fluorinated intermediates .
- Methylation : Alkylation at the piperidine nitrogen with methyl iodide or similar agents .
- Purification : Silica gel column chromatography with gradients (e.g., n-hexane:ethyl acetate) to isolate the product, achieving yields of 35–72% .
Q. How is the structural integrity of this compound confirmed using spectroscopic techniques?
- Methodology :
- ¹H/¹³C NMR : Assign peaks for the spirocyclic core (e.g., indoline C=O at ~170 ppm, fluorine-induced deshielding in aromatic protons) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ions (e.g., [M+H]⁺) with <5 ppm error .
- X-ray Crystallography : Resolve spiro-conformation and dihedral angles, as demonstrated for analogs like dispiro-piperidine derivatives .
Advanced Research Questions
Q. What in vitro and in vivo pharmacological assays are appropriate to evaluate the kinase inhibitory potential of this compound derivatives?
- Methodology :
- Kinase Profiling : Use recombinant kinases (e.g., c-Met, ALK) in ATP-competitive assays with IC₅₀ determination. Dual inhibitors like SMU-B (IC₅₀ <10 nM) are identified via kinase selectivity panels .
- Cell-Based Assays : Measure inhibition of phosphorylation (e.g., c-Met in GTL-16 gastric cancer cells) and proliferation (MTT assays) .
- In Vivo Models : Xenograft studies (e.g., GTL-16 tumors in mice) with oral dosing to assess tumor growth inhibition (>50%) and pharmacodynamic markers (e.g., p-Met suppression) .
Q. How can researchers address discrepancies between in vitro potency and in vivo efficacy observed in spiro[indoline-3,4'-piperidine]-2-one analogs?
- Methodology :
- ADME Optimization : Improve bioavailability via formulation (e.g., PEGylation) or prodrug strategies.
- Metabolic Stability : Assess hepatic microsomal clearance; introduce fluorination to reduce CYP450-mediated degradation .
- Tissue Distribution : Use radiolabeled analogs to quantify target engagement in tumors vs. normal tissues .
Q. What strategies are employed to establish structure-activity relationships (SAR) for fluorinated spiro[indoline-3,4'-piperidine]-2-ones targeting cancer stem cells?
- Methodology :
- Substitution Analysis : Compare 5- vs. 6-position fluorination; 6-substituted analogs show higher c-Met inhibition due to improved steric alignment .
- Molecular Docking : Map interactions with kinase domains (e.g., c-Met’s hydrophobic pocket) using software like AutoDock .
- Functional Group Scanning : Replace fluorine with Cl, Br, or methyl groups to evaluate electronic and steric effects on potency .
Q. How does the introduction of a fluorine atom at the 5-position of the indoline ring influence the physicochemical properties and target binding affinity?
- Methodology :
- Physicochemical Profiling : Measure logP (lipophilicity) and solubility; fluorine reduces logP by 0.5–1 unit, enhancing aqueous solubility .
- Binding Affinity : Use surface plasmon resonance (SPR) to quantify KD values. Fluorine’s electronegativity strengthens hydrogen bonds with kinase active sites (e.g., ALK’s gatekeeper residue) .
- Metabolic Impact : Fluorine blocks oxidation at the 5-position, increasing half-life in hepatic microsomes by ~2-fold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
